Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate

Vue d'ensemble

Description

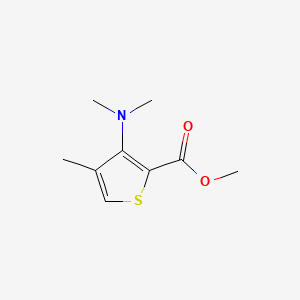

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group and a methyl group attached to the thiophene ring, along with a carboxylate ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable precursor such as a halogenated thiophene derivative reacts with dimethylamine.

Esterification: The carboxylate ester functional group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated thiophene derivatives, dimethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Local Anesthetics

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is a key precursor in the synthesis of the local anesthetic articaine. Articaine is notable for its efficacy and safety profile, widely used in dental procedures. The compound's thiophene ring structure contributes to its pharmacological properties, making it a unique choice among local anesthetics .

2. Development of Protein-Tyrosine Phosphatase Inhibitors

Research indicates that derivatives of this compound can serve as selective inhibitors of protein-tyrosine phosphatase 1B (PTP1B). This enzyme plays a significant role in insulin signaling, and its inhibition may offer therapeutic avenues for treating diabetes and obesity .

Organic Synthesis Applications

1. Synthesis of Novel Compounds

The compound is utilized as a starting material for the synthesis of various heterocyclic compounds. For example, it has been employed in the preparation of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, demonstrating its versatility in organic synthesis pathways .

2. Creation of Acylhydrazones

this compound has been used to synthesize a series of new acylhydrazones that exhibit promising analgesic and anti-inflammatory properties. These derivatives were synthesized through divergent pathways, showcasing the compound's utility in generating biologically active molecules .

Case Study 1: Articaine Synthesis

In a study focused on the synthesis of articaine, this compound was reacted with various reagents under controlled conditions to yield articaine with high purity and yield. The reaction conditions included specific temperatures and solvents that optimized the conversion rates, confirming the compound's effectiveness as a precursor in pharmaceutical applications .

Case Study 2: PTP1B Inhibition

A series of experiments evaluated the inhibitory effects of compounds derived from this compound on PTP1B activity. The results indicated that modifications to the thiophene ring significantly affected inhibitory potency, leading to the identification of several lead compounds for further development in diabetes treatment .

Mécanisme D'action

The mechanism of action of Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through various pathways. The presence of the dimethylamino group and the thiophene ring can influence its binding affinity and specificity for these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(dimethylamino)-2-methylthiophene-2-carboxylate

- Methyl 3-(dimethylamino)-5-methylthiophene-2-carboxylate

- Methyl 3-(dimethylamino)-4-ethylthiophene-2-carboxylate

Uniqueness

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the dimethylamino and methyl groups on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Activité Biologique

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving thiophene derivatives. The introduction of a methyl group at position 4 of the thiophene ring is crucial for enhancing the biological profile of the resultant compounds. The synthesis typically involves palladium-catalyzed reactions that yield derivatives with moderate to high efficiency .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

- Antinociceptive Activity : In vivo studies using models such as the acetic acid-induced writhing test have shown that derivatives of this compound can exhibit analgesic properties. For instance, modifications to the structure have been evaluated for their impact on pain relief, with some derivatives demonstrating enhanced efficacy compared to standard analgesics like dipyrone .

- Anti-Inflammatory Effects : The compound's ability to inhibit pathways associated with inflammation has been linked to its interaction with p38 mitogen-activated protein kinase (MAPK). This pathway is critical in mediating inflammatory responses, and studies have shown that certain derivatives can effectively inhibit p38 MAPK activity, leading to reduced inflammation in animal models .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve disruption of mitotic spindle formation in centrosome-amplified cancer cells, which can lead to cell death through aberrant division processes .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- MAPK Pathway Inhibition : By inhibiting p38 MAPK, the compound reduces the expression of pro-inflammatory cytokines, thereby alleviating pain and inflammation .

- Cell Cycle Disruption : The compound’s effects on microtubule dynamics in cancer cells lead to multipolar spindle formation, which is detrimental for proper cell division and promotes apoptosis in cancerous cells .

Propriétés

IUPAC Name |

methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-5-13-8(9(11)12-4)7(6)10(2)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDIRDQIUOAYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656472 | |

| Record name | Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-10-7 | |

| Record name | Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.